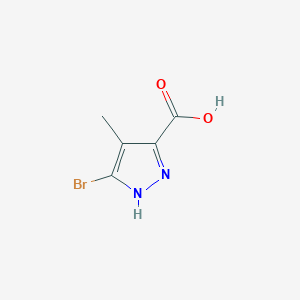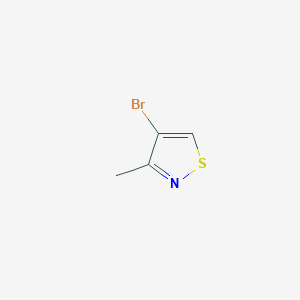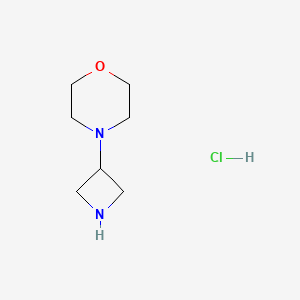
4-(Azetidin-3-YL)morpholine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 4-(Azetidin-3-yl)morpholine hydrochloride is a derivative of azetidine, a four-membered nitrogen-containing ring, which is structurally related to piperidine, piperazine, and morpholine. These types of compounds are of significant interest in medicinal chemistry due to their presence in a variety of biologically active molecules and potential use as building blocks in drug discovery.
Synthesis Analysis
The synthesis of azetidine derivatives, such as 4-(Azetidin-3-yl)morpholine, involves several key steps. A high-yielding, asymmetric synthesis approach has been developed for novel 4-formyl-1-(2- and 3-haloalkyl)azetidin-2-ones, which serve as valuable starting materials for the synthesis of different enantiomerically enriched bicyclic azetidin-2-ones, including morpholine annulated beta-lactams . Additionally, optically active azetidinone derivatives have been synthesized from epoxybutyramide derivatives and via dianion chemistry, which are important intermediates in complex syntheses like that of thienamycin .
Molecular Structure Analysis
The molecular structure of azetidine derivatives is characterized by their four-membered ring, which imparts unique chemical and physical properties. X-ray diffraction studies have been conducted on related 3-((hetera)cyclobutyl)azetidine-based isosteres, demonstrating their larger size and increased conformational flexibility compared to parent heterocycles like piperidine, piperazine, and morpholine . This structural analysis is crucial for understanding the potential utility of these compounds as building blocks in lead optimization programs for drug development.
Chemical Reactions Analysis
Azetidine derivatives undergo various chemical reactions that are essential for their transformation into more complex molecules. The hydride reduction of 4-imidoyl-1-(2- and 3-haloalkyl)azetidin-2-ones has been identified as an efficient method for preparing 2-substituted piperazines and 1,4-diazepanes . These reactions are important for the generation of a diverse array of structures from a common azetidine precursor, expanding the possibilities for the synthesis of novel pharmacologically active compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of azetidine derivatives are influenced by their unique molecular structure. The four-membered ring of azetidine imparts a degree of strain, which can affect reactivity and stability. The synthesis and study of these compounds, including their derivatives like 4-(Azetidin-3-yl)morpholine hydrochloride, are important for the development of new drugs with improved pharmacokinetic and pharmacodynamic profiles. The increased conformational flexibility of these azetidine-based isosteres suggests potential for enhanced interactions with biological targets .
Wissenschaftliche Forschungsanwendungen
Morpholino Oligos in Gene Function Studies
Morpholino oligomers have been instrumental in inhibiting gene function across a variety of model organisms, from sea urchins to mice. These studies highlight the utility of morpholinos in gene function analysis, suggesting a potential application area for morpholine derivatives in genetic research and developmental biology (Heasman, 2002).
Antioxidant Activity Analysis
Research on antioxidants, including methods to determine antioxidant activity, has significant implications in food engineering, medicine, and pharmacy. Various tests to measure antioxidant activity, such as ORAC, HORAC, TRAP, TOSC, CUPRAC, and FRAP, utilize chemical reactions. These methods have been applied successfully in the analysis of antioxidant capacity, indicating a research avenue for morpholine derivatives in understanding and measuring antioxidant properties (Munteanu & Apetrei, 2021).
Pharmacological Applications of Piperazine and Morpholine
Morpholine and its analogues, including piperazine, show a broad spectrum of pharmacological applications. Recent studies have developed new methods for synthesizing derivatives, revealing their potent pharmacophoric activities. This suggests potential for "4-(Azetidin-3-YL)morpholine hydrochloride" in various pharmacological applications (Al-Ghorbani Mohammed et al., 2015).
Chemical and Pharmacological Interest in Morpholine Derivatives
Morpholine derivatives exhibit a wide range of pharmacological activities, with recent research exploring their applications in diverse fields. The presence of the morpholine ring in various organic compounds has led to the development of chemical designs for different pharmacological activities, indicating a promising area for further exploration of "4-(Azetidin-3-YL)morpholine hydrochloride" (Asif & Imran, 2019).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
4-(azetidin-3-yl)morpholine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.ClH/c1-3-10-4-2-9(1)7-5-8-6-7;/h7-8H,1-6H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEGZLYNAJWQQTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2CNC2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90618658 |
Source


|
| Record name | 4-(Azetidin-3-yl)morpholine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90618658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Azetidin-3-YL)morpholine hydrochloride | |
CAS RN |
223381-71-3 |
Source


|
| Record name | 4-(Azetidin-3-yl)morpholine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90618658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

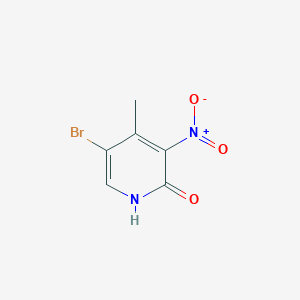
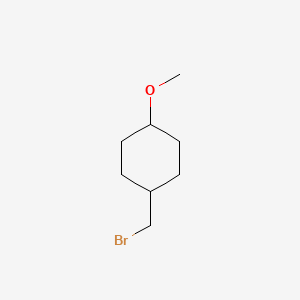



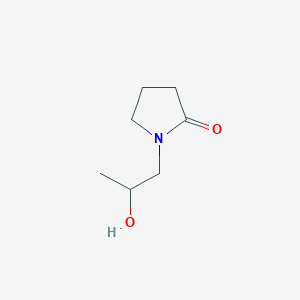
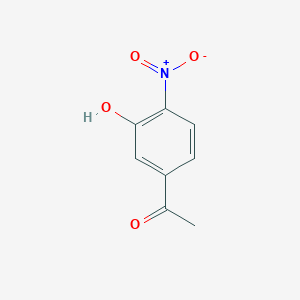
![N-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]acetamide](/img/structure/B1288809.png)
